3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 3-carboxyisoxazole involved a cycloaddition reaction followed by spontaneous elimination and hydrolysis steps . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives was achieved, and their structures were confirmed using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic methods and crystallography. For example, the crystal structure of a complex imidazole derivative was solved using direct methods and refined to a final R-factor, indicating the precision of the structural data obtained . This suggests that similar techniques could be employed to analyze the molecular structure of "3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide".
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that they can undergo functionalization reactions. For instance, a pyrazole derivative was converted into a pyrazole carboxamide and an imidazo[4,5-b]pyridine derivative under different reaction conditions . These findings provide a basis for understanding the potential chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. The absorption and metabolism of a prodrug were studied in rats, providing insights into the bioavailability and pharmacokinetics of such molecules . The biological activity of imidazo[1,2-a]pyridine derivatives against various microorganisms was also assessed, indicating potential therapeutic applications . These studies could inform the analysis of the physical and chemical properties of the compound of interest.
Scientific Research Applications
Synthesis and Chemical Reactions
One study explores the functionalization reactions of related compounds, highlighting the synthetic pathways and theoretical studies on the chemical reactivity of similar heterocyclic compounds. The research provides insights into the mechanisms of reactions and the potential for generating diverse molecular structures, which could be relevant for further exploration of the chemical properties and applications of "3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide" (Yıldırım, Kandemirli, & Demir, 2005).
Antitumor Activity
Another dimension of research involves the antitumor properties of structurally similar compounds. These studies investigate the synthesis, chemistry, and potential antitumor activity of compounds with similar structural frameworks, indicating a broad spectrum of antitumor agents and shedding light on the possible therapeutic applications of the compound (Stevens et al., 1984).
Enhancing Cellular Uptake
Research on Pyrrole–imidazole (Py–Im) hairpin polyamides, which share structural motifs with the compound, discusses modifications to enhance cellular uptake and biological activity. This area of study is particularly relevant for understanding how structural changes can significantly impact the bioavailability and efficacy of similar compounds in cellular environments (Meier, Montgomery, & Dervan, 2012).
Antibacterial and Antifungal Activities
Another study focuses on the synthesis of compounds containing the chlorophenyl moiety, evaluating their antibacterial and antifungal activities. This research underscores the potential of such compounds, including "this compound," for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c1-14-21(22(27-30-14)17-8-2-3-9-18(17)24)23(29)26-16-7-4-6-15(12-16)19-13-25-20-10-5-11-28(19)20/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLZGJFWTZFVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C4=CN=C5N4CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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